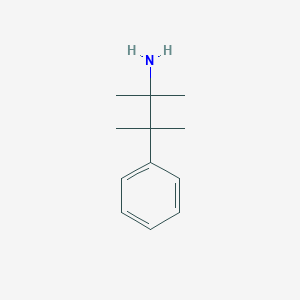

2,3-Dimethyl-3-phenylbutan-2-amine

Description

2,3-Dimethyl-3-phenylbutan-2-amine (CAS 29772-58-5) is a tertiary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol. It features a phenyl group attached to the third carbon of a branched butan-2-amine backbone, along with two methyl groups at positions 2 and 3.

Propriétés

Formule moléculaire |

C12H19N |

|---|---|

Poids moléculaire |

177.29 g/mol |

Nom IUPAC |

2,3-dimethyl-3-phenylbutan-2-amine |

InChI |

InChI=1S/C12H19N/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9H,13H2,1-4H3 |

Clé InChI |

CJFLODAZNDASQY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C1=CC=CC=C1)C(C)(C)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-phenylbutan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethyl-3-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dimethyl-3-phenylbutan-2-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethyl-3-phenylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

2,3-Dimethyl-3-phenylbutan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,3-Dimethyl-3-phenylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C.

- Hazards : Toxic if swallowed (H302), causes respiratory irritation (H335), and severe skin burns (H314) .

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural distinctions, molecular properties, and applications of 2,3-dimethyl-3-phenylbutan-2-amine and related compounds:

*Unlabelled form CAS number.

Activité Biologique

2,3-Dimethyl-3-phenylbutan-2-amine, an organic compound classified as an amine, possesses the molecular formula CHN. Its structure includes a butane backbone with two methyl groups at the second and third carbon positions and a phenyl group at the third carbon. This unique arrangement contributes to its potential biological activities, particularly in relation to neurotransmitter systems and metabolic pathways.

The compound's chemical structure influences its biological activity. The presence of both methyl and phenyl groups affects its reactivity and interaction with biological systems, suggesting potential applications in medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 205.31 g/mol |

| IUPAC Name | 2,3-Dimethyl-3-phenylbutan-2-amine |

As an amine, 2,3-dimethyl-3-phenylbutan-2-amine may exhibit effects similar to other compounds in the phenethylamine class. It is hypothesized to interact with various neurotransmitter receptors, potentially influencing mood regulation and exhibiting stimulant properties akin to amphetamines. This interaction could lead to various physiological effects, including increased alertness and mood elevation.

Research Findings

Research has indicated that compounds similar to 2,3-dimethyl-3-phenylbutan-2-amine can modulate neurotransmitter systems. Studies focusing on binding affinities to receptors involved in dopamine and serotonin pathways are essential for understanding its therapeutic potential.

- Neurotransmitter Interaction : Preliminary studies suggest that 2,3-dimethyl-3-phenylbutan-2-amine may influence dopamine release, which is crucial for mood regulation and reward pathways.

- Stimulant Properties : The compound's structural similarities to known stimulants indicate that it may exhibit increased energy levels and alertness in biological systems.

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, further research could explore its use in treating mood disorders or as a cognitive enhancer.

Study on Neurotransmitter Effects

In a study examining the effects of phenethylamines on neurotransmitter release, it was found that compounds with similar structures to 2,3-dimethyl-3-phenylbutan-2-amine significantly increased dopamine levels in rodent models. This suggests a potential mechanism for mood enhancement and cognitive stimulation.

Stimulant Activity Assessment

A controlled study assessed the stimulant effects of various amines, including 2,3-dimethyl-3-phenylbutan-2-amine. Results indicated that subjects exhibited increased locomotor activity and heightened alertness compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.